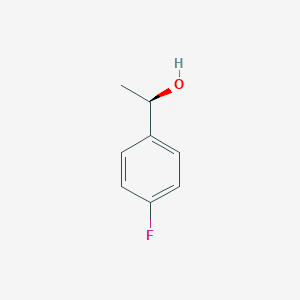
(R)-1-(4-Fluorophényl)éthanol
Vue d'ensemble
Description
Synthesis Analysis
Enantioselective synthesis of (R)-1-(4-Fluorophenyl)ethanol involves the reduction of prochiral 1-(4-fluorophenyl)ethanone. A notable method utilizes Daucus carota cells for bioreduction, yielding the product with significant enantiomeric excess (ee) and yield under optimized conditions involving various exogenous reducing agents like ethanol, isopropanol, or glucose (ChemChemTech, 2022).
Molecular Structure Analysis
The molecular structure of (R)-1-(4-Fluorophenyl)ethanol, including its intermediates and derivatives, has been elucidated using techniques like X-ray crystallography. The structure analysis reveals the presence of intermolecular hydrogen bonds contributing to the stability and reactivity of the compound (The Open Crystallography Journal, 2008).
Chemical Reactions and Properties
(R)-1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including condensation and dehydration, to form different compounds. For instance, its reaction with 2-methylpyridine and p-fluorobenzaldehyde through Knoevenagel condensation produces compounds with significant pharmaceutical relevance (Research on Chemical Intermediates, 2007).
Physical Properties Analysis
The physical properties of (R)-1-(4-Fluorophenyl)ethanol, such as solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and drug formulation. These properties are determined through various analytical methods and are essential for the compound's handling and processing.
Chemical Properties Analysis
The chemical properties of (R)-1-(4-Fluorophenyl)ethanol, including its reactivity with other chemical substances, stereoselectivity, and stability, are foundational for its use in synthesizing more complex molecules. The presence of the fluorine atom significantly influences its chemical behavior, affecting the electron density and intermolecular interactions in molecular complexes (Physical chemistry chemical physics : PCCP, 2013).
Applications De Recherche Scientifique
Sondes fluorescentes
« (R)-1-(4-Fluorophényl)éthanol » peut être utilisé dans la conception, la synthèse et la caractérisation de sondes fluorescentes . Les sondes fluorescentes sont sensibles, sélectives, non toxiques dans la détection et offrent ainsi une nouvelle solution en biomédecine, surveillance environnementale et sécurité alimentaire . Elles présentent des propriétés optiques uniques et une sensibilité élevée .
Recherche biomédicale
En recherche biomédicale, les techniques de synthèse et de caractérisation de sondes fluorescentes de petites molécules organiques peuvent également être appliquées . Les sondes peuvent être utilisées pour étudier les propriétés des nanomatériaux et des surfaces, fournissant de nouvelles méthodes pour la conception et la préparation des matériaux .
Réduction biocatalytique énantiosélective
« this compound » peut être obtenu par bioréduction de la 1-(4-fluorophényl)éthanone en présence d'un biocatalyseur P. crispum . Ce processus a été étudié pour son potentiel dans la synthèse de l'(S)-(–)-1-(4-fluorophényl)éthanol .
Développement de médicaments
« this compound » a été étudié pour son rôle dans le développement de médicaments, avec des résultats prometteurs dans le traitement des troubles anxieux et de la gestion de la douleur. Les essais cliniques ont montré son efficacité et sa sécurité dans ces applications, avec des effets secondaires potentiels tels que la somnolence et les étourdissements.
Traitement du VIH
« (S)-(–)-1-(4-Fluorophényl)éthanol » est un intermédiaire dans la synthèse d'un antagoniste du récepteur de la chimiokine CCR5 qui peut être protecteur contre l'infection par le VIH .
Traitement de la maladie d'Alzheimer
« (R)-(+)-1-(4-fluorophényl)éthanol » est un composant d'un modulateur de la γ-sécrétase nécessaire au traitement de la maladie d'Alzheimer
Safety and Hazards
“®-1-(4-Fluorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357381 | |
| Record name | (R)-1-(4-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101219-68-5 | |
| Record name | (R)-1-(4-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

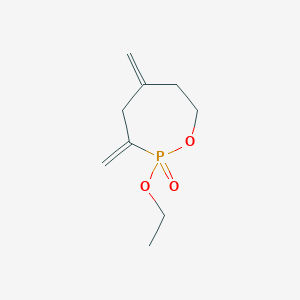
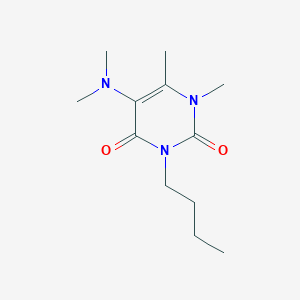

![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
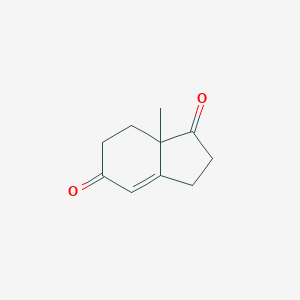
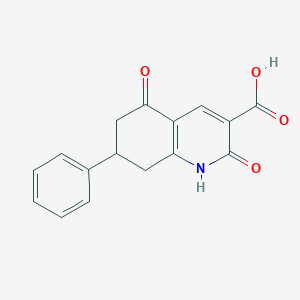
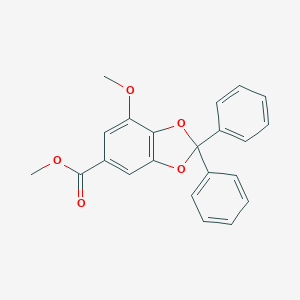

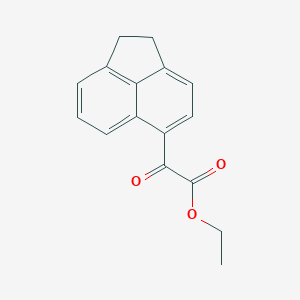
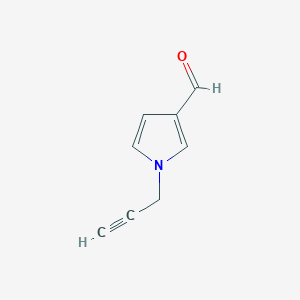
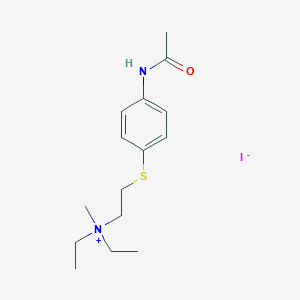
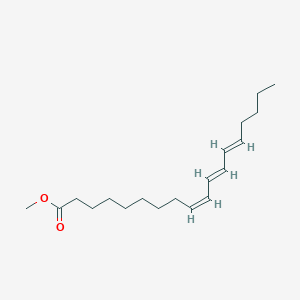
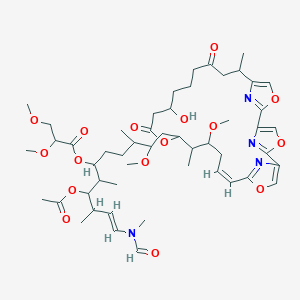
![2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride](/img/structure/B9264.png)